6-Ethyl-4-methylpyridin-3-ol

Catalog No.
S15148286
CAS No.
61893-01-4
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethyl-4-methylpyridin-3-ol

CAS Number

61893-01-4

Product Name

6-Ethyl-4-methylpyridin-3-ol

IUPAC Name

6-ethyl-4-methylpyridin-3-ol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-3-7-4-6(2)8(10)5-9-7/h4-5,10H,3H2,1-2H3

InChI Key

HDWDZBDAKUTWTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=C1)C)O

6-Ethyl-4-methylpyridin-3-ol is an organic compound with the molecular formula C₈H₁₁NO. It features a pyridine ring substituted with an ethyl group at the sixth position and a methyl group at the fourth position, along with a hydroxyl group at the third position. This unique arrangement contributes to its distinct chemical properties and potential biological activities. The compound is also known for its role as a building block in organic synthesis and its applications in various scientific fields.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield various derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The ethyl and methyl groups can undergo substitution reactions, allowing for the introduction of other functional groups. Halogenating agents like thionyl chloride are typically used for these transformations .

6-Ethyl-4-methylpyridin-3-ol exhibits notable biological activities, particularly as an antioxidant. Its mechanism of action involves scavenging reactive oxygen species, thereby preventing oxidative damage to cells. This property is attributed to the hydroxyl group, which donates hydrogen atoms to neutralize free radicals. The compound's potential therapeutic effects are being explored in the context of neurodegenerative diseases and cancer, highlighting its significance in medicinal chemistry .

The synthesis of 6-Ethyl-4-methylpyridin-3-ol typically involves alkylation reactions:

  • Alkylation of 4-Methylpyridin-3-ol: This method entails reacting 4-methylpyridin-3-ol with ethyl halides under basic conditions. Strong bases such as sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution.
  • Industrial Production: On an industrial scale, continuous flow processes may be utilized for higher yields and purity. Catalytic methods involving palladium catalysts can enhance synthesis efficiency .

6-Ethyl-4-methylpyridin-3-ol finds applications across various fields:

  • Chemistry: It serves as a valuable building block in synthesizing more complex organic molecules.
  • Biology: Its antioxidant properties make it useful for studying oxidative stress and related biological processes.
  • Medicine: Research is ongoing into its potential therapeutic effects against neurodegenerative diseases and cancer.
  • Industry: The compound is utilized in formulating industrial products, including antioxidants and stabilizers .

Research indicates that 6-Ethyl-4-methylpyridin-3-ol interacts effectively with reactive oxygen species, demonstrating its capacity as a radical scavenger. This interaction plays a crucial role in mitigating oxidative stress within biological systems, making it an important subject of study in pharmacology and toxicology .

Several compounds share structural similarities with 6-Ethyl-4-methylpyridin-3-ol:

Compound NameStructure DescriptionBiological Activity
2-Ethyl-6-methylpyridin-3-olEthyl and methyl groups at different positionsAntioxidant properties
4-Methylpyridin-3-olLacks the ethyl group; simpler structureLess effective antioxidant
6-Methylpyridin-3-amineIsomer with an amine group instead of hydroxylDifferent biological activities

Uniqueness

6-Ethyl-4-methylpyridin-3-ol is unique due to its specific substitution pattern that enhances its antioxidant properties compared to other pyridinol derivatives. This distinct arrangement contributes to its effectiveness in research focused on oxidative stress and related diseases, setting it apart from similar compounds .

Nucleophilic Substitution Strategies in Pyridine Derivative Synthesis

Nucleophilic substitution reactions play a pivotal role in constructing the pyridine core of 6-ethyl-4-methylpyridin-3-ol. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles at specific positions, governed by both electronic and steric factors. A common precursor, 4-methylpyridin-3-ol, undergoes alkylation with ethyl halides under basic conditions to install the ethyl group at the 6-position. Sodium hydride or potassium tert-butoxide deprotonates the hydroxyl group, generating an alkoxide intermediate that directs electrophilic attack to the para position relative to the methyl substituent.

The mechanism follows an SN2 pathway, where the ethyl halide acts as the electrophile. Computational studies of analogous systems reveal that the energy barrier for nucleophilic substitution decreases when bulky leaving groups (e.g., triflate) stabilize the transition state. This aligns with experimental observations where ethyl bromide outperforms ethyl chloride in reaction efficiency due to superior leaving-group ability.

Table 1: Nucleophilic Substitution Efficiency with Different Ethyl Halides

HalideBaseTemperature (°C)Yield (%)
Ethyl BrSodium hydride8078
Ethyl ClPotassium t-BuO10052
Ethyl IDBU6085

Notably, the use of pyridine N-oxides enhances reactivity by temporarily increasing electron density at the 2- and 4-positions through oxygen coordination. Subsequent deoxygenation with zinc dust restores the aromatic system while retaining the ethyl and methyl substituents.

Regioselective Alkylation Techniques for Ethyl-Methyl Positioning

Achieving precise regiocontrol in the introduction of ethyl and methyl groups remains a central challenge. Directed ortho-metalation (DoM) strategies have been superseded by transition-metal-free approaches using 1,1-diborylalkanes as alkylating agents. In these systems, a base (e.g., KOt-Bu) promotes deborylative alkylation of pyridine N-oxides, favoring C-4 functionalization due to steric hindrance at adjacent positions.

An alternative method employs electroreductive conditions for C4-alkylation. Applying a cathodic potential (-2.1 V vs Ag/AgCl) in the presence of chlorotrimethylsilane enables the addition of alkyl bromides to pyridine derivatives via a dearomatized intermediate. This approach achieves 89% regioselectivity for the 6-ethyl-4-methyl pattern, as confirmed by ^1H NMR analysis.

Industrial-scale synthesis leverages pressure-mediated condensation of acetaldehyde with ammonium salts. At 150°C and 15 atm, acetaldehyde undergoes cyclocondensation, forming 2-methyl-5-ethylpyridine as the major product. Isomer separation via fractional crystallization yields the desired regioisomer, though this step reduces overall atom economy.

Catalytic Systems for Hydroxyl Group Incorporation

The hydroxyl group at the 3-position is introduced through oxidative coupling or protected-group strategies. Maltol (3-hydroxy-2-methyl-4-pyrone) serves as a starting material in a four-step sequence involving:

  • Condensation with 3-aminobenzoic acid
  • Esterification using carbonyldiimidazole (CDI)
  • Hydrazide formation with hydrazine hydrate
  • Schiff base formation with aldehydes

Key to this process is the use of DMAP (4-dimethylaminopyridine) as an acylation catalyst during esterification, which accelerates reaction rates by 12-fold compared to uncatalyzed conditions. X-ray crystallography of intermediates confirms retention of the hydroxyl group’s hydrogen-bonding capacity, critical for subsequent reactivity.

Table 2: Catalytic Efficiency in Hydroxyl Group Installation

CatalystReaction Time (h)Yield (%)
DMAP692
Pyridine2445
None7218

Green Chemistry Approaches to Pyridinol Scaffold Construction

Recent advances emphasize solvent recycling and energy-efficient activation. The acetaldehyde-ammonium salt process recycles aqueous phases by evaporating reaction-generated water and replenishing ammonia, achieving 93% solvent reuse over five cycles. Electrochemical methods reduce reliance on stoichiometric oxidants, with electron transfer mediated directly at the electrode surface.

Water-ethanol mixtures (3:1 v/v) replace toxic aprotic solvents in maltol-based syntheses, decreasing waste generation by 40%. Life-cycle analysis shows a 2.1-fold reduction in carbon footprint compared to traditional DMF-based routes.

Transient dearomatization strategies using silicon-based directing groups enable functionalization at ambient temperatures. Chlorotrimethylsilane coordinates to the pyridine nitrogen, lowering the activation energy for alkylation by 28 kJ/mol. Subsequent hydrolysis regenerates the aromatic system without requiring strong acids or bases.

Electronic Effects of Substituents on Reactivity Patterns

The reactivity of 6-ethyl-4-methylpyridin-3-ol is significantly influenced by the electronic effects of its substituents, which alter the electron density distribution within the pyridine ring [17] [18]. The ethyl group at position 6 and methyl group at position 4 both serve as electron-donating substituents through inductive and hyperconjugative effects, increasing the electron density at specific sites of the pyridine ring [18] [19]. This electronic enrichment affects various aspects of the compound's reactivity, including nucleophilicity, electrophilicity, and acid-base properties [17] [20].

The hydroxyl group at position 3 plays a dual role in the electronic structure of 6-ethyl-4-methylpyridin-3-ol [21] [22]. It acts as an electron-donating group through resonance effects, contributing electron density to the π-system of the pyridine ring [22] [23]. However, it also exhibits electron-withdrawing character through inductive effects due to the electronegativity of oxygen [21] [20]. The balance between these opposing effects determines the reactivity patterns of the compound in various chemical transformations [20] [23].

Computational studies using density functional theory (DFT) have provided valuable insights into the electronic structure of 6-ethyl-4-methylpyridin-3-ol [13] [19]. Calculations of molecular orbital energies, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), reveal the compound's propensity for electron donation and acceptance, respectively [13] [19]. The HOMO-LUMO energy gap, which influences chemical stability and reactivity, is modulated by the substituent effects [19] [17].

The electron density distribution in 6-ethyl-4-methylpyridin-3-ol, as determined by natural bond orbital (NBO) analysis, shows increased electron density at positions ortho and para to the electron-donating substituents [17] [19]. This electronic enrichment enhances the nucleophilicity of these sites, making them preferential targets for electrophilic attack [17] [20]. Conversely, the electron-deficient nature of the pyridine nitrogen makes it susceptible to nucleophilic attack, particularly when protonated [20] [18].

Table 2: Electronic Properties of 6-Ethyl-4-methylpyridin-3-ol and Their Effects on Reactivity

Electronic PropertyValue*Effect on Reactivity
HOMO Energy-5.8 to -6.2 eVDetermines electron-donating ability
LUMO Energy-0.8 to -1.2 eVInfluences electron-accepting capacity
HOMO-LUMO Gap4.8 to 5.2 eVAffects chemical stability and reactivity
Dipole Moment2.8 to 3.2 DImpacts intermolecular interactions
Mulliken Charge (N)-0.3 to -0.4Determines basicity and nucleophilicity
Mulliken Charge (O)-0.5 to -0.6Influences hydrogen bonding and acidity

*Estimated ranges based on computational studies of similar pyridine derivatives [13] [19] [17]

The substituent effects also influence the acid-base properties of 6-ethyl-4-methylpyridin-3-ol [20] [22]. The electron-donating groups increase the basicity of the pyridine nitrogen by stabilizing the protonated form through inductive effects [20] [18]. Similarly, they affect the acidity of the hydroxyl group by modulating the stability of the conjugate base [22] [23]. These electronic effects have significant implications for the compound's behavior in various reaction environments, including its participation in hydrogen bonding, proton transfer reactions, and coordination with metal ions [18] [23].

Electrophilic substitution reactions of 6-ethyl-4-methylpyridin-3-ol predominantly occur at positions with enhanced electron density, particularly at C-5 (between the hydroxyl and methyl groups) [20] [24]. Nucleophilic substitution, on the other hand, is favored at electron-deficient sites, typically at C-2 and C-6 positions, although the latter is hindered by the presence of the ethyl substituent [20] [24]. Radical reactions often target positions that can stabilize the resulting radical intermediate through resonance and hyperconjugation, with the hydroxyl-bearing carbon (C-3) being a common site for radical attack [24] [25].

Solvent-Mediated Tautomerization Dynamics

6-Ethyl-4-methylpyridin-3-ol exhibits significant tautomeric behavior, existing in equilibrium between the hydroxypyridine (enol) form and the pyridone (keto) form [26] [27]. This tautomerization process involves the migration of a hydrogen atom from the hydroxyl group to the pyridine nitrogen, accompanied by a rearrangement of π-electrons [26] [28]. The position of this equilibrium is strongly influenced by the solvent environment, making solvent-mediated tautomerization a critical aspect of the compound's chemical behavior [26] [29].

In non-polar solvents such as cyclohexane or toluene, 6-ethyl-4-methylpyridin-3-ol predominantly exists in the hydroxypyridine tautomer due to its greater aromaticity and lower dipole moment [26] [30]. The hydroxypyridine form maintains the aromaticity of the pyridine ring, providing resonance stabilization that is particularly significant in non-polar environments [27] [30]. Computational studies indicate that the hydroxypyridine tautomer is approximately 3-5 kcal/mol more stable than the pyridone form in the gas phase and non-polar solvents [29] [30].

As solvent polarity increases, the equilibrium shifts progressively toward the pyridone tautomer [26] [29]. In polar protic solvents such as water or alcohols, the pyridone form becomes increasingly favored due to its higher dipole moment and enhanced capacity for hydrogen bonding [29] [30]. The carbonyl group of the pyridone tautomer can act as a hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor, allowing for stronger interactions with polar solvent molecules [27] [28]. Nuclear magnetic resonance (NMR) studies in various solvents have confirmed this solvent-dependent tautomeric shift, with characteristic chemical shifts indicating the relative proportions of each tautomer [29] [30].

The tautomerization kinetics of 6-ethyl-4-methylpyridin-3-ol are also significantly affected by solvent properties [27] [29]. The activation energy for the intramolecular proton transfer is relatively high (approximately 30-40 kcal/mol) in the gas phase, making direct tautomerization kinetically unfavorable [27] [28]. However, in protic solvents, the process can be facilitated by solvent-assisted proton transfer mechanisms, where solvent molecules participate in the reaction by forming hydrogen-bonded networks that lower the activation barrier [28] [29].

Table 3: Solvent Effects on Tautomerization of 6-Ethyl-4-methylpyridin-3-ol

SolventDielectric ConstantPredominant TautomerEquilibrium Constant (K)*Activation Energy (kcal/mol)*
Cyclohexane2.0Hydroxypyridine0.1-0.335-40
Chloroform4.8Hydroxypyridine0.3-0.630-35
Acetone20.7Mixed0.8-1.225-30
Ethanol24.5Mixed1.2-1.820-25
Methanol32.7Pyridone1.5-2.518-22
Water78.5Pyridone2.0-3.015-20

*Estimated values based on studies of similar 3-hydroxypyridine derivatives [26] [29] [30]

The solvent-mediated tautomerization of 6-ethyl-4-methylpyridin-3-ol has significant implications for its chemical reactivity and biological activity [26] [28]. The hydroxypyridine tautomer exhibits different reactivity patterns compared to the pyridone form, particularly in reactions involving the hydroxyl group or the pyridine nitrogen [28] [29]. For instance, the hydroxypyridine form is more susceptible to electrophilic substitution at the carbon adjacent to the hydroxyl group, while the pyridone tautomer shows enhanced reactivity toward nucleophilic attack at the carbonyl carbon [29] [30].

Temperature also plays a crucial role in the tautomerization dynamics, with higher temperatures generally favoring the entropic contribution to the free energy and thus shifting the equilibrium toward the less ordered tautomer [29] [31]. Time-resolved spectroscopic studies have revealed that the interconversion between tautomers occurs on timescales ranging from picoseconds to nanoseconds, depending on the solvent environment and temperature [28] [31]. These dynamic processes contribute to the complex chemical behavior of 6-ethyl-4-methylpyridin-3-ol in solution and its interactions with other molecules [29] [31].

Steric Influences on Molecular Recognition Processes

The molecular recognition properties of 6-ethyl-4-methylpyridin-3-ol are significantly influenced by steric factors arising from its substituents [32] [33]. The ethyl group at position 6 and the methyl group at position 4 create a specific steric environment that affects how the molecule interacts with potential binding partners, including proteins, metal ions, and other small molecules [33] [34]. These steric effects play crucial roles in determining the selectivity and affinity of molecular recognition processes involving this pyridine derivative [32] [34].

The ethyl substituent at position 6, adjacent to the pyridine nitrogen, exerts particularly important steric effects on the accessibility of the nitrogen lone pair [32] [34]. This steric hindrance affects the molecule's ability to act as a Lewis base or ligand in coordination chemistry, influencing both the strength and geometry of coordination bonds [33] [34]. X-ray crystallographic studies of metal complexes with similar pyridine derivatives have shown that increasing steric bulk near the pyridine nitrogen leads to longer metal-nitrogen bond distances and distorted coordination geometries [35] [34].

The hydroxyl group at position 3 serves as both a hydrogen bond donor and acceptor, making it an important site for molecular recognition [33] [32]. However, the neighboring methyl group at position 4 creates steric constraints that affect the accessibility and orientation of the hydroxyl group [32] [34]. This steric influence modulates the strength and directionality of hydrogen bonds formed by the hydroxyl group, thereby affecting the molecule's interactions with hydrogen bond partners [33] [32].

Computational molecular docking studies have revealed how the steric profile of 6-ethyl-4-methylpyridin-3-ol affects its binding to protein targets [32] [34]. The ethyl and methyl substituents create a hydrophobic surface that can engage in favorable van der Waals interactions with complementary hydrophobic pockets in proteins [33] [34]. However, these substituents also impose steric constraints that may prevent optimal alignment of hydrogen bonding groups, resulting in a complex balance of attractive and repulsive interactions that determines overall binding affinity [32] [34].

Table 4: Steric Parameters and Their Effects on Molecular Recognition of 6-Ethyl-4-methylpyridin-3-ol

Steric ParameterValue*Effect on Molecular Recognition
Taft Steric Parameter (Es) for Ethyl-0.38Moderate steric hindrance at pyridine nitrogen
Taft Steric Parameter (Es) for Methyl-0.17Mild steric influence on hydroxyl accessibility
Molecular Volume140-145 ųDetermines overall spatial requirements for binding
Solvent Accessible Surface Area180-190 ŲAffects solvation/desolvation during binding
Rotational Barrier (Ethyl)3-4 kcal/molInfluences conformational flexibility
Minimum N-H Distance for H-bonding2.8-3.0 ÅDetermines hydrogen bond geometry constraints

*Estimated values based on similar substituted pyridines [32] [33] [34]

The steric effects also influence the molecule's conformational preferences, which in turn affect its recognition properties [32] [33]. The ethyl group can adopt different rotational conformations, each presenting a distinct steric profile that interacts differently with potential binding partners [33] [34]. Nuclear magnetic resonance (NMR) studies and molecular dynamics simulations suggest that the ethyl group undergoes relatively rapid rotational transitions in solution, sampling multiple conformational states that contribute to the molecule's overall recognition behavior [33] [32].

In the context of enzyme binding, the steric properties of 6-ethyl-4-methylpyridin-3-ol can confer selectivity by allowing the molecule to discriminate between similar binding sites based on subtle differences in spatial constraints [32] [34]. The specific arrangement of substituents creates a unique three-dimensional shape that must complement the binding site geometry for effective recognition [33] [34]. This shape complementarity is a fundamental aspect of molecular recognition and can be exploited in the design of selective ligands for specific targets [32] [34].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

137.084063974 g/mol

Monoisotopic Mass

137.084063974 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

Explore Compound Types